molecular formula C16H11Cl2N3S B2594575 2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile CAS No. 477865-33-1

2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile

Cat. No.: B2594575
CAS No.: 477865-33-1
M. Wt: 348.25
InChI Key: IKHQIAMJGVBTDP-UHFFFAOYSA-N
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Description

2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C₁₆H₁₁Cl₂N₃S It is characterized by the presence of a cyano group, dichlorophenyl group, and a sulfanyl group attached to a dimethylnicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl cyanide with 4,6-dimethylnicotinonitrile in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The cyano and dichlorophenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile
  • **this compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[cyano-(2,4-dichlorophenyl)methyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3S/c1-9-5-10(2)21-16(13(9)7-19)22-15(8-20)12-4-3-11(17)6-14(12)18/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHQIAMJGVBTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC(C#N)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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